2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC9504614
InChI: InChI=1S/C18H22N4O2/c1-9-14(10(2)22(5)21-9)15-11(8-19)17(20)24-13-7-18(3,4)6-12(23)16(13)15/h15H,6-7,20H2,1-5H3
SMILES: CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4 g/mol

2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC9504614

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile -

Specification

Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
IUPAC Name 2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethylpyrazol-4-yl)-6,8-dihydro-4H-chromene-3-carbonitrile
Standard InChI InChI=1S/C18H22N4O2/c1-9-14(10(2)22(5)21-9)15-11(8-19)17(20)24-13-7-18(3,4)6-12(23)16(13)15/h15H,6-7,20H2,1-5H3
Standard InChI Key ZJGOVZOFXIJEKX-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N
Canonical SMILES CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Introduction

2-Amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound featuring a chromene core with multiple substituents, including amino, methyl, and cyano groups. This compound is of interest in various scientific fields due to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through a one-pot three-component combinatorial reaction involving 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate. The reaction is typically catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and conducted in ethanol at temperatures between 60-65°C for 60-90 minutes.

ReagentsConditions
1H-Pyrazole-5-carbaldehydeEthanol, 60-65°C
5,5-Dimethylcyclohexane-1,3-dioneDBU catalyst
Malononitrile or Ethyl 2-cyanoacetate60-90 minutes reaction time

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can form derivatives with different functional groups using agents like hydrogen peroxide or potassium permanganate. Reduction reactions, employing reagents such as lithium aluminum hydride (LiAlH4), can modify the compound's structure. Substitution reactions allow for the introduction of new substituents using nucleophiles and electrophiles.

Reaction TypeReagentsProducts
OxidationHydrogen peroxide, potassium permanganateOxidized derivatives
ReductionLithium aluminum hydride (LiAlH4)Reduced forms
SubstitutionNucleophiles and electrophilesSubstituted analogs

Biological and Medicinal Applications

The compound's structural complexity makes it a valuable tool in biological research for studying enzyme inhibition, receptor binding, and other biochemical processes. Its potential medicinal applications include the development of new drugs targeting specific diseases, given its ability to interact with biological systems.

Application AreaDescription
Biological ResearchEnzyme inhibition, receptor binding studies
Medicinal ApplicationsPotential therapeutic agents for specific diseases

Industrial Applications

In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique properties that may enhance performance and durability.

Industrial UseDescription
Advanced MaterialsPolymers and coatings with enhanced performance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator